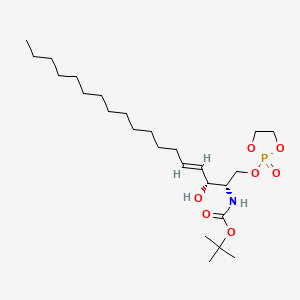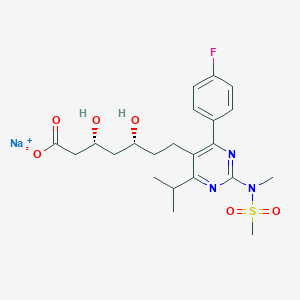
6,7-Dihydro Rosuvastatin Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dihydro Rosuvastatin Sodium Salt is a derivative of Rosuvastatin, a well-known statin used to lower cholesterol levels and reduce the risk of cardiovascular disease. This compound is characterized by its molecular formula C22H29FN3O6S.Na and a molecular weight of 505.54 g/mol . It is primarily used in pharmaceutical research and development, particularly in the study of lipid-lowering agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro Rosuvastatin Sodium Salt involves multiple steps, starting from the appropriate pyrimidine derivatives. One common method includes the reaction of Rosuvastatin tert-butylammonium salt with bivalent cations, such as calcium or zinc ions, in a mixture of a water-immiscible or slightly miscible organic solvent and water . The reaction conditions typically involve refluxing the mixture overnight, followed by the removal of solvents and purification of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-performance liquid chromatography (HPLC) and other analytical techniques is common to monitor the reaction progress and product quality .
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dihydro Rosuvastatin Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
6,7-Dihydro Rosuvastatin Sodium Salt has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of new lipid-lowering agents.
Biology: Studied for its effects on cellular lipid metabolism and its potential role in reducing oxidative stress.
Wirkmechanismus
6,7-Dihydro Rosuvastatin Sodium Salt exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is involved in the biosynthesis of cholesterol . This inhibition leads to a decrease in cholesterol production in the liver, resulting in lower levels of low-density lipoprotein (LDL) cholesterol in the bloodstream. The compound primarily targets hepatic cells and has a high affinity for the active site of HMG-CoA reductase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rosuvastatin Calcium: Another derivative of Rosuvastatin, used in the treatment of dyslipidemia.
Atorvastatin: A widely used statin with a similar mechanism of action.
Simvastatin: Another statin that inhibits HMG-CoA reductase but with different pharmacokinetic properties.
Uniqueness
6,7-Dihydro Rosuvastatin Sodium Salt is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other statins. Its high affinity for HMG-CoA reductase and selective uptake by hepatic cells make it a valuable compound for research and therapeutic applications .
Eigenschaften
Molekularformel |
C22H29FN3NaO6S |
|---|---|
Molekulargewicht |
505.5 g/mol |
IUPAC-Name |
sodium;(3R,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C22H30FN3O6S.Na/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-8,13,16-17,27-28H,9-12H2,1-4H3,(H,29,30);/q;+1/p-1/t16-,17-;/m1./s1 |
InChI-Schlüssel |
IYNWBPFVIZBGIK-GBNZRNLASA-M |
Isomerische SMILES |
CC(C)C1=NC(=NC(=C1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+] |
Kanonische SMILES |
CC(C)C1=NC(=NC(=C1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




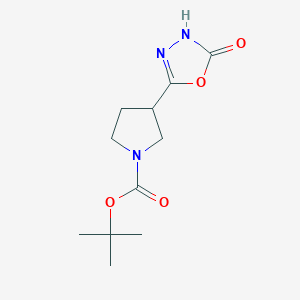
![2-[4-(Trifluoromethyl)phenyl]ethylhydrazine;sulfate](/img/structure/B13862405.png)
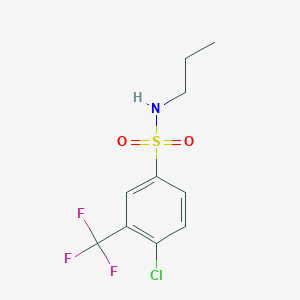
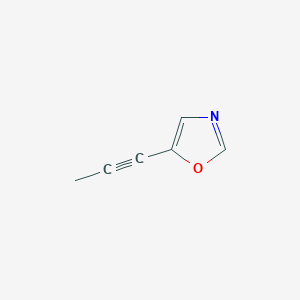
![7-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13862423.png)
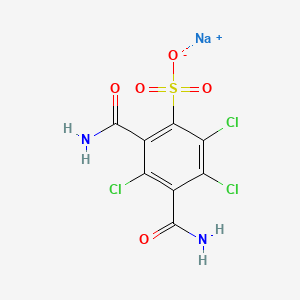
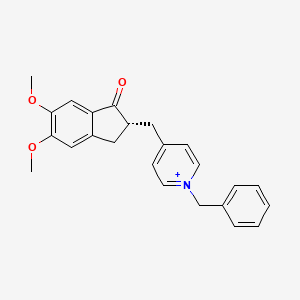
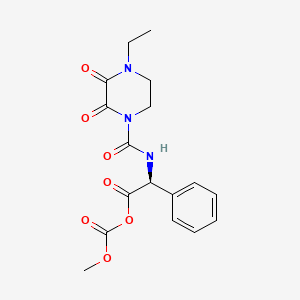
![N-(4,5-dihydro-1H-imidazol-2-yl)-1H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B13862474.png)
![4'-(Azidobromomethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13862476.png)
![[3,4,5-Trihydroxy-6-[[5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B13862482.png)
